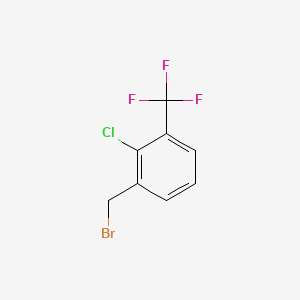

2-Chloro-3-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381159 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-22-8 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide, a key building block in pharmaceutical and agrochemical research. The document is tailored for researchers, chemists, and drug development professionals, offering a detailed examination of the predominant synthetic strategy: free-radical benzylic bromination. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, justify the selection of reagents, provide a robust experimental protocol, and address critical aspects of purification, characterization, and safe handling. The causality behind experimental choices is emphasized to provide not just a procedure, but a field-proven understanding of the synthesis.

Strategic Approach: Retrosynthetic Analysis and Method Selection

The target molecule, this compound (CAS No: 261763-22-8), is a substituted benzyl bromide.[1][2] The most direct and industrially scalable approach to such structures is the selective functionalization of the corresponding toluene derivative, 2-Chloro-3-(trifluoromethyl)toluene. This strategy hinges on the selective bromination of the benzylic methyl group.

The method of choice is the Wohl-Ziegler reaction , a free-radical chain reaction that selectively brominates allylic and benzylic C-H bonds.[3][4] This method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Why the Wohl-Ziegler Reaction?

-

High Selectivity: The benzylic C-H bonds of the toluene precursor are significantly weaker than the aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. Free-radical bromination exploits this difference, leading to highly selective substitution at the methyl group.[5][6]

-

Avoidance of Side Reactions: While elemental bromine (Br₂) can also perform benzylic bromination, it requires careful control to prevent competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring.[7] N-Bromosuccinimide is the superior reagent as it serves as a source for a consistent, low concentration of Br₂, which favors the radical pathway and suppresses ionic side reactions.[7][8][9]

The overall synthetic workflow is visualized below.

Caption: High-level workflow for the synthesis of the target compound.

The Core Reaction: Mechanism and Critical Parameters

The synthesis proceeds via a well-understood free-radical chain mechanism.[10][11] The success of the reaction depends on the careful orchestration of the substrate, brominating agent, initiator, and solvent.

Mechanistic Breakdown

The reaction is comprised of three distinct stages: initiation, propagation, and termination.

Caption: Mechanism of the AIBN-initiated Wohl-Ziegler bromination.

-

Initiation: The reaction begins with the thermal decomposition of the initiator, Azobisisobutyronitrile (AIBN).[12] Upon heating (typically 65-80°C), AIBN eliminates a stable molecule of nitrogen gas to form two 2-cyano-2-propyl radicals.[12][13] These radicals abstract a bromine atom from the small amount of molecular bromine present, generating the chain-carrying bromine radical (Br•).[11]

-

Propagation: This is a self-sustaining two-step cycle.

-

Step A: A highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-3-(trifluoromethyl)toluene. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[5][14]

-

Step B: The benzylic radical reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[14] The Br₂ consumed in this step is continuously regenerated at a low concentration by the reaction of N-Bromosuccinimide (NBS) with the HBr produced in Step A.[5][7]

-

-

Termination: The reaction ceases when radical species combine to form stable, non-radical products.

Reagent Selection and Rationale

The careful selection of each component is critical for a high-yield, selective reaction.

| Reagent/Component | Function | Rationale for Selection |

| 2-Chloro-3-(trifluoromethyl)toluene | Substrate | The starting material containing the target benzylic methyl group. |

| N-Bromosuccinimide (NBS) | Bromine Source | Provides a constant, low concentration of Br₂, which is crucial for favoring the radical pathway over electrophilic addition to the aromatic ring.[7][8] The succinimide byproduct is a solid, facilitating its removal during work-up. |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Decomposes at a predictable rate under mild heating to initiate the radical chain reaction.[12][13] It is often preferred over peroxide initiators as it does not produce oxygenated byproducts.[12] |

| Carbon Tetrachloride (CCl₄) or Cyclohexane | Solvent | An inert, non-polar solvent is required to dissolve the reactants without participating in the radical reaction. CCl₄ is traditional, but due to its toxicity and environmental impact, alternatives like cyclohexane, or even greener approaches using supercritical CO₂[15] or reactions 'on water'[16], are increasingly considered. |

Experimental Protocol: A Validated Procedure

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Benzyl bromides are potent lachrymators (tear-inducing) and irritants.[17] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[18][19][20]

Materials and Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

2-Chloro-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS), freshly recrystallized if necessary

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask, add 2-Chloro-3-(trifluoromethyl)toluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02-0.05 eq.). Add the anhydrous solvent (e.g., CCl₄) to create a stirrable slurry.

-

Initiation and Reflux: Equip the flask with a reflux condenser and begin stirring. Gently heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated with a heat lamp until reflux is sustained by the heating mantle.

-

Reaction Monitoring: The reaction progress can be monitored by observing the solid succinimide byproduct, which is less dense than NBS and will float to the surface. Completion is typically indicated when all the dense NBS has been consumed. Alternatively, periodic samples can be analyzed by GC or TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Quenching:

-

Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide, washing the solid with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHSO₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution (to neutralize any HBr), and finally with brine.[21]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude benzyl bromide product, which may have a yellowish tint.

Typical Reaction Parameters

| Parameter | Value | Rationale |

| NBS Stoichiometry | 1.05 - 1.1 eq. | A slight excess ensures complete conversion of the starting material. |

| AIBN Stoichiometry | 0.02 - 0.05 eq. | A catalytic amount is sufficient to initiate and sustain the radical chain. |

| Temperature | Reflux (70-85°C) | Required for the thermal decomposition of AIBN and to maintain a sufficient reaction rate.[12] |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion on a lab scale. |

| Expected Yield | >80% | High yields are common for this efficient transformation. |

Purification and Characterization

Purification is essential to remove unreacted starting material, the initiator, and any potential side products such as dibrominated species.

-

Primary Purification: The aqueous work-up described above removes the majority of water-soluble impurities.[21]

-

Final Purification: For high-purity material, the crude product should be purified by vacuum distillation . This compound is a high-boiling liquid, and distillation under reduced pressure prevents thermal decomposition. Alternatively, column chromatography on silica gel can be employed, typically using a non-polar eluent like hexane or a hexane/ethyl acetate mixture.[22]

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm and multiplets in the aromatic region (δ 7.2-7.6 ppm).

-

GC-MS: Will confirm the molecular weight (m/z) and purity of the compound.

-

Safety, Handling, and Storage

Strict adherence to safety protocols is mandatory when working with benzyl bromides.

-

Handling: Always handle this compound and its solutions in a certified chemical fume hood.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[18] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[20] Emergency eyewash stations and safety showers must be readily accessible.[23]

-

Storage: The product is sensitive to moisture and light.[24] It should be stored in a tightly sealed container in a cool, dry, and dark location, preferably under an inert atmosphere (e.g., nitrogen or argon).[23] Over time, exposure to moisture can cause hydrolysis to the corresponding benzyl alcohol and HBr.

-

Waste Disposal: All waste materials, including quenched reaction mixtures and contaminated labware, must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the Wohl-Ziegler free-radical bromination of 2-Chloro-3-(trifluoromethyl)toluene. The use of N-Bromosuccinimide as the bromine source and AIBN as a radical initiator provides a reliable and high-yielding pathway. A thorough understanding of the reaction mechanism, coupled with meticulous experimental technique and stringent safety precautions, enables the consistent production of this valuable chemical intermediate for applications in research and development.

References

-

Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]

-

Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

- Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chem-Station. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]

- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Taylor & Francis Online. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]

-

Oregon State University. (2020). Chapter 3 Worked Problem 1. Retrieved from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

Reddit. (2016). BnBr purification via basic alumina? Retrieved from [Link]

-

YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

LookChem. (n.d.). What is Aibn Bromination Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

American Chemical Society. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Defense Technical Information Center. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 13. study.com [study.com]

- 14. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 15. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 18. westliberty.edu [westliberty.edu]

- 19. synquestlabs.com [synquestlabs.com]

- 20. nj.gov [nj.gov]

- 21. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

characterization of 2-Chloro-3-(trifluoromethyl)benzyl bromide

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 261763-22-8) is a highly functionalized aromatic organic compound. It serves as a critical building block for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive benzyl bromide moiety combined with the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl group, makes it a potent and versatile reagent for introducing the 2-chloro-3-(trifluoromethyl)benzyl group into target molecules.[1][2]

The strategic placement of the trifluoromethyl (-CF₃) group is of particular importance. In drug design, the incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, increase its lipophilicity to improve cell membrane permeability, and modulate its binding affinity to biological targets.[3][4][5] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a validated synthesis protocol, reactivity profile, analytical characterization, and safe handling procedures, designed for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

The reactivity and physical characteristics of this compound are dictated by its unique molecular structure. The presence of two powerful electron-withdrawing groups (-Cl and -CF₃) on the benzene ring significantly influences the electron density of the aromatic system and enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.[2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261763-22-8 | [1][2][6] |

| Molecular Formula | C₈H₅BrClF₃ | [1][6][7] |

| Molecular Weight | 273.48 g/mol | [1][2][6] |

| Appearance | Clear, colorless liquid | [1][8] |

| Purity | ≥95-97% (Typical) | [1][6] |

| Synonyms | 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene, 3-(Bromomethyl)-2-chlorobenzotrifluoride | [1][8] |

| InChI | InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | [1][6] |

| InChI Key | ZPHUUSQDKIEPDN-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | FC(F)(F)c1cccc(CBr)c1Cl | [1][6] |

Synthesis and Purification

The most direct and reliable method for synthesizing benzylic bromides is the bromination of the corresponding benzylic alcohol. This process avoids bromination of the activated aromatic ring by using reagents that specifically target the hydroxyl group under mild conditions. The following protocol is based on established methods for converting substituted benzyl alcohols to benzyl bromides.[9]

Experimental Protocol: Synthesis from 2-Chloro-3-(trifluoromethyl)benzyl alcohol

This procedure details the conversion of 2-Chloro-3-(trifluoromethyl)benzyl alcohol to the target compound using phosphorus tribromide (PBr₃). The causality for choosing PBr₃ lies in its high efficiency for converting primary alcohols to alkyl bromides with minimal side reactions, such as rearrangements, which are not a concern here but make it a reliable choice.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-Chloro-3-(trifluoromethyl)benzyl alcohol in an anhydrous solvent like toluene or dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

Step 2: Bromination

-

Slowly add a solution of phosphorus tribromide (approx. 0.4 equivalents) in the same anhydrous solvent to the stirred alcohol solution via the dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Extraction

-

Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Add water and extract the aqueous phase three times with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and finally a saturated sodium chloride (brine) solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

Step 4: Purification

-

The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

This compound is a potent electrophile, primarily utilized as an alkylating agent. The benzylic carbon is highly activated towards nucleophilic attack due to two key factors:

-

Leaving Group Ability : The bromide ion (Br⁻) is an excellent leaving group, facilitating the cleavage of the C-Br bond.

-

Electronic Effects : The strong electron-withdrawing nature of the ortho-chloro and meta-trifluoromethyl substituents inductively pulls electron density from the aromatic ring, which in turn makes the benzylic carbon more electron-deficient and thus more susceptible to attack by nucleophiles.[2]

It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 2-chloro-3-(trifluoromethyl)benzyl moiety.

Caption: Generalized Sₙ2 reaction mechanism with nucleophiles.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Predicted Characteristic Data |

| ¹H NMR | δ ~4.5-4.7 ppm (s, 2H, -CH₂Br) : Benzylic protons adjacent to bromine. δ ~7.4-7.8 ppm (m, 3H, Ar-H) : Aromatic protons exhibiting complex splitting patterns due to chloro and trifluoromethyl substitution. |

| ¹³C NMR | δ ~30-35 ppm (-CH₂Br) : Benzylic carbon. δ ~120-140 ppm (Ar-C) : Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group (J ≈ 30-35 Hz). δ ~124 ppm (q, -CF₃, J ≈ 272 Hz) : Trifluoromethyl carbon. |

| ¹⁹F NMR | δ ~ -62 to -64 ppm (s, 3F, -CF₃) : A single peak for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR (cm⁻¹) | ~3050-3100 (C-H, aromatic) , ~1450-1600 (C=C, aromatic) , ~1320 (C-F stretch, strong) , ~1120-1160 (C-F stretch, strong) , ~1050 (C-Cl stretch) , ~600-700 (C-Br stretch) .[14] |

| Mass Spec. (EI) | m/z ~272, 274, 276 : Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. m/z ~193, 195 : Fragment from the loss of Br. m/z ~165 : Fragment corresponding to the tropylium ion after loss of Br and Cl. |

Protocol: Purity Assessment by GC-MS

1. Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. 2. GC Method:

- Injector: 250 °C, Split mode (e.g., 50:1).

- Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

- Carrier Gas: Helium, constant flow (1.0 mL/min). 3. MS Method:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Scan Range: 40-450 amu. 4. Data Analysis: Integrate the peak area of the main component to determine its relative purity and analyze the mass spectrum to confirm its identity by matching the molecular ion and fragmentation pattern.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as an intermediate for synthesizing complex organic molecules that are candidates for drug development. The trifluoromethyl group is a bioisostere for various functional groups and can drastically alter the properties of a parent molecule.

Key Advantages in Medicinal Chemistry:

-

Enhanced Lipophilicity: The -CF₃ group increases the molecule's oil/water partition coefficient, which can improve its ability to cross biological membranes.[3]

-

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, often increasing the drug's half-life.[5]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and its interaction with target receptors.

A prominent example of a drug containing a related structural motif is Sorafenib , a kinase inhibitor used to treat kidney and liver cancer, which features a 4-chloro-3-(trifluoromethyl)phenyl group.[4] This highlights the clinical significance of this particular substitution pattern on the phenyl ring in modern pharmaceuticals.

Caption: Logic diagram linking the compound's features to its utility in drug development.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314). It is also a lachrymator (causes tearing).[6][15][16]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[15][17]

-

Handling: Avoid all personal contact, including inhalation of vapors.[18] Keep the container tightly closed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[15][19]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for chemical waste disposal.[18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be kept tightly sealed to prevent moisture contamination.[18][19]

References

-

Oakwood Chemical. (2013, July 1). Safety Data Sheet: 2-(Trifluoromethyl)benzyl bromide. Retrieved from [Link][19]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link][20]

-

NIST. (n.d.). 2-Trifluoromethylbenzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link][11]

-

Al-Zoubi, W., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link][4]

-

NINGBO INNO PHARMCHEM CO., LTD. (2025, October 5). The Crucial Role of 2-(Trifluoromethyl)benzyl Bromide in Modern Drug Discovery. Retrieved from [Link][5]

-

McKay, M. J., et al. (2015). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. NIH National Library of Medicine. Retrieved from [Link][21]

-

T3DB. (2009, June 22). Benzyl bromide (T3D1776). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link][14]

-

NIST. (n.d.). 3-(Trifluoromethoxy)benzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link][12]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 261763-22-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 10. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Trifluoromethylbenzyl bromide [webbook.nist.gov]

- 12. 3-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]

- 13. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

- 14. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. synquestlabs.com [synquestlabs.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 20. rsc.org [rsc.org]

- 21. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-(trifluoromethyl)benzyl bromide CAS number 261763-22-8

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-22-8)

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic organic compound distinguished by its unique substitution pattern.[1] The presence of a reactive benzyl bromide moiety, combined with the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl (-CF₃) group, makes this molecule a valuable and versatile intermediate in synthetic chemistry.[2] These substituents profoundly influence the electronic environment of the benzene ring and the reactivity of the benzylic carbon, rendering it a potent electrophile for nucleophilic substitution reactions.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, reactivity, applications, and handling procedures. The insights herein are grounded in established chemical principles and aim to empower scientists to effectively and safely leverage this reagent in their research endeavors, particularly in the fields of pharmaceuticals and agrochemicals.[1]

Physicochemical and Structural Properties

The compound's identity is defined by a unique combination of physical and chemical characteristics. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 261763-22-8 | [1][3] |

| Molecular Formula | C₈H₅BrClF₃ | [3][4] |

| Molecular Weight | 273.48 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Purity | Typically ≥95-97% | [2][3] |

| IUPAC Name | 1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | [3] |

| Synonyms | 3-(Bromomethyl)-2-chlorobenzotrifluoride | |

| InChI Key | ZPHUUSQDKIEPDN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | FC(F)(F)c1cccc(CBr)c1Cl | [3] |

| Solubility | Insoluble in water | [5] |

Caption: Chemical structure and identifiers.

Synthesis and Mechanistic Considerations

The synthesis of benzyl bromides is a cornerstone of organic chemistry. For this compound, the most common industrial approach involves the free-radical bromination of the corresponding toluene precursor, 2-chloro-3-(trifluoromethyl)toluene.

Core Principle: Free-Radical Halogenation This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from a brominating agent like N-Bromosuccinimide (NBS). The bromine radical then abstracts a benzylic hydrogen—the most labile hydrogen due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with another molecule of the brominating agent to form the final product and propagate the chain. The use of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is standard. Initiation is typically achieved with UV light or heat.

Caption: A typical workflow for benzylic bromination.

Exemplary Laboratory Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory safety protocols and scale.

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as acetonitrile. Causality: Acetonitrile is a safer alternative to chlorinated solvents like CCl₄ and effectively dissolves the reactants.[6]

-

Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality: A slight excess of NBS ensures complete conversion of the starting material. AIBN is a reliable thermal initiator for radical reactions.

-

Initiation & Reaction : Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Causality: Heat provides the energy to decompose AIBN, initiating the radical chain reaction. Monitoring is crucial to prevent over-bromination.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Causality: The succinimide is a solid byproduct that can be easily removed by filtration. The aqueous washes remove water-soluble impurities and byproducts like HBr.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final clear, colorless liquid.[7]

Chemical Reactivity and Applications

The utility of this compound stems from its high reactivity in nucleophilic substitution reactions, primarily following an Sₙ2 mechanism. The benzylic carbon is highly electrophilic, readily attacked by a wide range of nucleophiles.

Influence of Substituents:

-

Trifluoromethyl Group (-CF₃) : As one of the strongest electron-withdrawing groups, it significantly increases the metabolic stability of molecules it's incorporated into.[2][8] This property is highly desirable in drug design to prolong a compound's half-life.[8][9] It also enhances lipophilicity, which can improve cell membrane permeability and absorption.[8][9]

-

Chloro Group (-Cl) : This group also has an electron-withdrawing effect, further influencing the electronic properties of the aromatic ring.[2]

Caption: Common nucleophilic substitution reactions.

Key Applications in Drug Discovery

This reagent is a valuable tool for late-stage functionalization, allowing medicinal chemists to rapidly generate analogues of lead compounds to optimize their biological activity.[2] By introducing the 2-chloro-3-(trifluoromethyl)benzyl moiety, researchers can fine-tune the steric and electronic properties of a molecule to enhance its binding affinity to biological targets.[2][10]

A notable example is in the development of novel antimicrobial agents. A study on benzyl guanidine derivatives found that a compound containing a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy group exhibited the highest potency against both Staphylococcus aureus and Escherichia coli, with MIC values of 0.5 µg/mL and 1 µg/mL, respectively.[11] This highlights the compound's direct relevance in synthesizing potent therapeutic candidates.[11]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Profile:

-

Classification : Corrosive. Causes severe skin burns and eye damage.[12][13][14][15]

-

Hazards : It is also a lachrymator, a substance that irritates the eyes and causes tears.[12][15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Always handle this substance in a well-ventilated area, preferably inside a chemical fume hood.[16][17][18] Ensure that eyewash stations and safety showers are readily accessible.[18]

-

Personal Protection : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[15][16] Do not allow the material to come into contact with skin or eyes.[17] Avoid inhaling vapors.[16]

-

General Hygiene : Wash hands thoroughly after handling.[16] Contaminated clothing should be removed immediately and laundered before reuse.[14][16] Do not eat, drink, or smoke in the handling area.[14][16]

Storage and Stability:

-

Conditions : Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][17][18] The substance is moisture-sensitive.[13][14]

-

Incompatibilities : Keep away from strong oxidizing agents and incompatible materials.[14][16]

-

Security : Store in a locked cabinet or an area accessible only to authorized personnel.[12][13][14]

First Aid Measures:

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][15][18]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][15]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[12][13][15]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13][15][18]

References

-

Allfluoro Pharmaceutical Co .Ltd. (n.d.). ChemBuyersGuide.com. [Link]

-

Kingchem Life Science LLC. (n.d.). ChemBuyersGuide.com. [Link]

-

SAFETY DATA SHEET for 5-Chloro-2-(trifluoromethyl)benzyl bromide. (2025). Thermo Fisher Scientific. [Link]

-

The Crucial Role of 2-(Trifluoromethyl)benzyl Bromide in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO., LTD.[Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

- Synthesis method of 2,4,5-trifluorophenylacetic acid. (n.d.).

-

Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. [Link]

-

CAS NO. 261763-22-8 | this compound. (n.d.). Local Pharma Guide. [Link]

-

3-(Trifluoromethyl)benzyl Bromide: A Versatile Intermediate for Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO., LTD.[Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PubMed Central. [Link]

- Preparation method of 2,4,5-trifluorobenzyl chloride. (n.d.).

-

Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

The Role of 3-(Trifluoromethyl)benzyl Bromide in Pharmaceutical Innovation. (n.d.). Medium. [Link]

-

Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide. (n.d.). PubMed. [Link]

Sources

- 1. CAS 261763-22-8: this compound [cymitquimica.com]

- 2. This compound | 261763-22-8 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Chloro-3-(trifluoromethyl)benzyl bromide, a substituted toluene derivative, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive benzyl bromide moiety, an electron-withdrawing trifluoromethyl group, and a chlorine atom, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth analysis of its physical and chemical characteristics, practical synthesis protocols, and its applications in the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This makes this compound a valuable tool for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Chemical and Physical Properties: A Comprehensive Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

Identification and Structure

-

IUPAC Name: 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene

-

Synonyms: 3-(Bromomethyl)-2-chlorobenzotrifluoride

-

CAS Number: 261763-22-8

-

Molecular Formula: C₈H₅BrClF₃

-

Molecular Weight: 273.48 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physical Properties

This compound is typically supplied as a clear, colorless to light yellow liquid. While specific, experimentally determined physical constants for this exact isomer are not widely published, data for closely related isomers and general knowledge of substituted benzyl bromides provide a strong basis for estimation and safe handling.

| Property | Value/Description | Source |

| Physical State | Liquid | |

| Appearance | Clear, colorless | |

| Purity | Typically ≥95-97% | |

| Boiling Point | Data not available for this specific isomer. The isomer 4-Chloro-3-(trifluoromethyl)benzyl bromide has a boiling point of 234°C. | - |

| Density | Data not available for this specific isomer. The isomer 4-Chloro-3-(trifluoromethyl)benzyl bromide has a density of 1.663 g/cm³. | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. | - |

Note: The absence of precise boiling point and density data for the 2-chloro-3-(trifluoromethyl) isomer necessitates careful handling and purification, such as vacuum distillation, where the conditions should be determined empirically.

Chemical Properties and Reactivity Profile

The reactivity of this compound is primarily dictated by the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions. The presence of the electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring can influence the reaction rates and pathways.

Nucleophilic Substitution Reactions

Benzyl bromides are highly susceptible to nucleophilic attack. This compound will readily react with a wide range of nucleophiles, including:

-

Alcohols and Phenols: To form ethers.

-

Amines: To form secondary or tertiary amines.

-

Thiols: To form thioethers.

-

Carboxylates: To form esters.

-

Cyanide: To form nitriles.

These reactions are fundamental in building more complex molecular scaffolds. The general mechanism for nucleophilic substitution is depicted below:

Caption: General nucleophilic substitution at the benzylic carbon.

Stability and Storage

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis of the benzyl bromide moiety. It is also light-sensitive and should be stored in a dark, cool, and dry place.

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The following is a representative, step-by-step methodology for the synthesis of a substituted benzyl bromide, which can be adapted for the target molecule.

Reaction:

2-Chloro-3-(trifluoromethyl)toluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> this compound + Succinimide

Diagram of the Synthesis Workflow:

Caption: A typical workflow for the synthesis of a substituted benzyl bromide.

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-(trifluoromethyl)toluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent Addition: Add a suitable solvent, such as carbon tetrachloride or acetonitrile, to the flask.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Self-Validation: The purity of the final product should be assessed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any impurities.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure. This information is invaluable for researchers in confirming the identity and purity of their synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) in the region of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm) due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzylic carbocation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methylene groups, as well as C-C stretching bands for the aromatic ring. The C-Br, C-Cl, and C-F stretching vibrations will also be present in the fingerprint region.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of biologically active molecules. The trifluoromethyl group is known to enhance drug-like properties, and its introduction into a molecule can lead to improved efficacy and pharmacokinetics.

This compound can be utilized in the synthesis of:

-

Enzyme Inhibitors: The benzyl moiety can be incorporated into scaffolds that target the active sites of enzymes.

-

Receptor Agonists and Antagonists: By functionalizing the benzyl bromide, it can be attached to pharmacophores that interact with specific receptors.

-

Novel Heterocyclic Compounds: The reactive nature of the benzyl bromide allows for its use in the construction of complex heterocyclic ring systems, which are prevalent in many drug molecules.

The presence of both chloro and trifluoromethyl groups provides steric and electronic diversity that can be exploited to fine-tune the binding of a drug candidate to its biological target.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care.

-

Hazards: Causes severe skin burns and eye damage. It is a lachrymator.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive benzylic bromide and electron-withdrawing substituents on the aromatic ring provides a powerful tool for the construction of complex molecules with potentially enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its physical and chemical properties, along with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory.

electrophilic substitution reactions of 2-Chloro-3-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This substrate, notable for its polysubstituted and electronically complex aromatic ring, presents significant challenges and unique considerations for synthetic chemists. We will dissect the individual and collective electronic effects of the chloro, trifluoromethyl, and bromomethyl substituents to predict regiochemical outcomes. This guide offers a theoretical framework grounded in established chemical principles, discusses the feasibility of common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, and provides detailed experimental considerations for researchers in drug development and fine chemical synthesis.

Introduction: The Synthetic Potential of a Complex Building Block

This compound is a fluorinated organic compound increasingly utilized as a versatile intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its utility stems from the presence of multiple reactive sites: the benzylic bromide, which is amenable to nucleophilic substitution and cross-coupling reactions, and the aromatic ring, which can be further functionalized.[3] Understanding the reactivity of the aromatic core towards electrophiles is paramount for strategic synthetic planning.

This guide moves beyond a simple recitation of reactions to provide a deep dive into the electronic landscape of the molecule, explaining the causality behind its reactivity and predicting the outcomes of electrophilic aromatic substitution.

Analysis of Substituent Effects and Regiochemical Control

The reactivity and regioselectivity of electrophilic attack on the benzene ring are governed by the interplay of the three existing substituents. The ring is heavily deactivated, making it significantly less nucleophilic than benzene and requiring forcing conditions for most EAS reactions.[4][5]

-

-CF₃ (Trifluoromethyl) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine, exerting a strong negative inductive effect (-I).[3][6] It has no resonance-donating capability. Consequently, the -CF₃ group is a strong deactivator and a potent meta-director.[5][6]

-

-Cl (Chloro) Group: As a halogen, chlorine is deactivating overall. Its strong inductive electron-withdrawing effect (-I) outweighs its weaker resonance-donating effect (+M).[5][7] However, the resonance donation, while weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[7][8][9]

-

-CH₂Br (Bromomethyl) Group: This alkyl halide group is weakly deactivating due to the inductive effect of the bromine atom. As a modified alkyl group, it is considered an ortho, para-director.[10]

Predicting the Site of Electrophilic Attack

To predict the outcome, we must consider the combined influence of these groups on the four available positions on the ring (C4, C5, C6).

Caption: Competing directing effects of the substituents.

-

Attack at C4: Directed para by the -CH₂Br group. However, this position is ortho to the strongly deactivating -CF₃ group. The arenium ion intermediate would place a destabilizing positive charge on C3, adjacent to the -CF₃ group.

-

Attack at C6: Directed para by the -Cl group. This position is electronically more favorable than C4, but still subject to the overall deactivation of the ring.

-

Attack at C5: Directed meta by the potent -CF₃ group. This position is also meta to the -Cl and -CH₂Br groups. Crucially, electrophilic attack at C5 generates an arenium ion intermediate where the positive charge is never placed on a carbon atom directly attached to one of the electron-withdrawing substituents (-Cl or -CF₃).

Feasibility of Common Electrophilic Aromatic Substitution Reactions

The profound electron deficiency of the aromatic ring dictates that only reactions with highly reactive electrophiles under forcing conditions are likely to succeed.

Nitration

Nitration is one of the most viable EAS reactions for this substrate. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is a potent electrophile.[11][12]

-

Reagents: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically required.

-

Conditions: Elevated temperatures will likely be necessary to overcome the high activation energy barrier.

-

Predicted Major Product: 2-Chloro-1-(bromomethyl)-5-nitro-3-(trifluoromethyl)benzene.

Halogenation

Halogenation, such as bromination or chlorination, is also feasible but requires a strong Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently powerful electrophile.[13][14][15]

-

Reagents: Br₂ with FeBr₃ or Cl₂ with AlCl₃.

-

Conditions: The reaction will likely require heating.

-

Predicted Major Product (for Bromination): 1-(Bromomethyl)-5-bromo-2-chloro-3-(trifluoromethyl)benzene.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. [16][17]

-

Causality: The substrate this compound falls into this category. The ring is not nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[18] Furthermore, the Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the non-bonding electrons on the chloro and bromo substituents, leading to further deactivation or undesired side reactions.[16] Therefore, attempts to perform Friedel-Crafts reactions on this substrate are predicted to fail.

Sulfonation

Sulfonation using fuming sulfuric acid (H₂SO₄ + SO₃) is a possible transformation, as SO₃ is a strong electrophile. The reaction is often reversible and may require high temperatures.

-

Reagents: Fuming sulfuric acid.

-

Conditions: Elevated temperatures.

-

Predicted Major Product: 4-Chloro-5-(bromomethyl)-3-(trifluoromethyl)benzene-1-sulfonic acid.

Data Summary: Predicted Reaction Outcomes

| Reaction Type | Reagents | Conditions | Predicted Major Product | Feasibility |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Forcing (Heat) | 2-Chloro-1-(bromomethyl)-5-nitro-3-(trifluoromethyl)benzene | Probable |

| Bromination | Br₂ / FeBr₃ | Forcing (Heat) | 1-(Bromomethyl)-5-bromo-2-chloro-3-(trifluoromethyl)benzene | Probable |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Forcing (Heat) | 4-Chloro-5-(bromomethyl)-3-(trifluoromethyl)benzene-1-sulfonic acid | Probable |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | N/A | No Reaction | Highly Unlikely |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N/A | No Reaction | Highly Unlikely |

Experimental Protocol: Nitration of this compound

This protocol is a representative procedure for the nitration of a highly deactivated aromatic substrate and must be performed with extreme caution by trained personnel.

Safety Precautions

-

Warning: This reaction involves highly corrosive and oxidizing strong acids. It is exothermic and can react violently if the temperature is not controlled.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves.

-

Fume Hood: All operations must be conducted in a certified chemical fume hood.

-

Quenching: The reaction mixture must be quenched by slowly and carefully adding it to ice water in a controlled manner.

Reaction Workflow

Caption: Experimental workflow for nitration.

Step-by-Step Methodology

-

Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 eq.).

-

Acid Mixture: Cool the flask in an ice/salt bath to 0°C. Slowly add fuming nitric acid (HNO₃, >90%, 1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture to 50-60°C using an oil bath. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 2-Chloro-1-(bromomethyl)-5-nitro-3-(trifluoromethyl)benzene.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but predictable process. The aromatic ring is strongly deactivated, necessitating the use of potent electrophiles and forcing reaction conditions. The regiochemical outcome is decisively controlled by the substituents, with the powerful meta-directing and deactivating trifluoromethyl group being the dominant influence, directing substitution to the C5 position. Friedel-Crafts reactions are not expected to be successful. This guide provides the foundational understanding and practical considerations necessary for researchers to strategically incorporate this valuable synthetic building block into their research and development programs.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 261763-22-8 | Benchchem [benchchem.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Alkylation Mechanism of 2-Chloro-3-(trifluoromethyl)benzyl bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-(trifluoromethyl)benzyl bromide is a specialized reagent increasingly employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the precise introduction of the 2-chloro-3-(trifluoromethyl)benzyl moiety, which can significantly modulate the biological and physical properties of a target compound.[1][2][3] The presence of two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—on the aromatic ring profoundly influences its reactivity, steering its alkylation reactions decisively away from classical carbocation intermediates and toward a concerted, bimolecular pathway. This guide provides a detailed examination of the underlying electronic principles governing its mechanism of action, offers field-proven experimental protocols, and synthesizes the causality behind key procedural choices to ensure reproducible and optimized outcomes.

Introduction: The Strategic Importance of Fluorinated Benzylating Agents

The incorporation of fluorine and fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4] this compound serves as a key building block for installing this valuable functionality.[5] Understanding its specific reactivity profile is paramount for its effective use. This guide will deconstruct the factors that control its behavior in alkylation reactions, focusing on the synergistic effects of its unique substitution pattern.

The Electrophilic Nature of the Benzylic Carbon

The core of this reagent's function lies in the reactivity of its benzylic carbon—the carbon atom attached to both the benzene ring and the bromine atom.

The Benzylic System and the Bromide Leaving Group

The C-Br bond in the bromomethyl group is highly polarized, rendering the benzylic carbon electrophilic and thus susceptible to attack by nucleophiles. Bromide is an excellent leaving group, a critical feature that facilitates nucleophilic substitution reactions.[6]

Dominant Electronic Effects of the -Cl and -CF3 Substituents

The reactivity of a benzyl halide is fundamentally dictated by the electronic nature of the substituents on the aromatic ring.[7][8] In this compound, two powerful electron-withdrawing groups are present, and their combined influence is the defining feature of the reagent's mechanism.

-

Trifluoromethyl (-CF3) Group: This is one of the most potent electron-withdrawing groups used in organic synthesis.[5] Through a strong negative inductive effect (-I), it aggressively pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon.

-

Chlorine (-Cl) Group: As a halogen, chlorine is also strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I).[9]

The cumulative effect of these two substituents is a substantial decrease in electron density at the benzylic position, making it a highly activated site for nucleophilic attack.

Caption: Inductive electron withdrawal by -Cl and -CF3 groups.

The Prevailing S(_N)2 Mechanism of Alkylation

Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the two-step S(_N)1 pathway involving a carbocation intermediate, or the single-step, concerted S(_N)2 pathway. For this compound, the evidence overwhelmingly supports the S(_N)2 mechanism.

Why the S(_N)1 Pathway is Disfavored

The S(_N)1 mechanism requires the formation of a benzylic carbocation. However, the powerful electron-withdrawing -CF3 and -Cl groups would severely destabilize such a positively charged intermediate. By pulling electron density away from the benzylic carbon, they intensify the positive charge, making the carbocation energetically prohibitive to form.

The S(_N)2 Pathway: A Concerted and Favorable Attack

The S(N)2 mechanism avoids the formation of an unstable carbocation. Instead, the reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. The electronic factors that disfavor the S(_N)1 pathway actively promote the S(_N)2 pathway:

-

Enhanced Electrophilicity: The strong inductive withdrawal by the -Cl and -CF3 groups makes the benzylic carbon more electron-poor (more δ+) and therefore a more attractive target for an incoming nucleophile.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state. The partial negative charges on the incoming nucleophile and the departing bromide are stabilized by the overall electron-deficient nature of the molecule.

Caption: The concerted S(_N)2 alkylation pathway.

Practical Application: A Validated N-Alkylation Protocol

This section provides a robust, self-validating protocol for the N-alkylation of imidazole, a common heterocyclic nucleophile, using this compound.

Objective

To synthesize 1-(2-Chloro-3-(trifluoromethyl)benzyl)-1H-imidazole via an S(_N)2 reaction, with in-process controls to validate reaction completion.

Causality Behind Experimental Choices

-

Nucleophile: Imidazole is chosen as a model N-nucleophile. Its nitrogen atom requires deprotonation to become a potent nucleophile.[10]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate imidazole without being overly reactive or causing unwanted side reactions.[10][11] It is also heterogeneous, simplifying workup via filtration.

-

Solvent: Acetonitrile (CH₃CN) is an excellent choice. It is a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. Its polarity helps to stabilize the charged transition state of the S(_N)2 mechanism.

-

Temperature: The reaction is performed at room temperature to moderate the reaction rate and minimize potential side products, though gentle heating can be used to accelerate slow reactions.

Step-by-Step Methodology

-

Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (40 mL).

-

Initiation: Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of imidazole.

-

Addition of Electrophile: Dissolve this compound (1.05 eq) in anhydrous acetonitrile (10 mL) and add it dropwise to the stirring suspension over 5 minutes.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring (Self-Validation): Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting material (imidazole) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.[10]

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the solid K₂CO₃ and the KBr byproduct. Rinse the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 1-(2-Chloro-3-(trifluoromethyl)benzyl)-1H-imidazole.

-

Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for N-alkylation.

Quantitative Data Summary

The following table summarizes typical conditions for the alkylation of various nucleophiles with substituted benzyl bromides, illustrating the general applicability of the S(_N)2 protocol.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Imidazole | K₂CO₃ | Acetonitrile | 25-40 | 2-6 | >90 |

| Phenol | K₂CO₃ | DMF | 25-50 | 4-8 | 85-95 |

| Thiophenol | Et₃N | CH₂Cl₂ | 25 | 1-3 | >95 |

| Secondary Amine | K₂CO₃ | Acetonitrile | 25-60 | 3-12 | 80-95 |

| Malonic Ester Enolate | NaH | THF | 0-25 | 2-4 | >90 |

Conclusion

The mechanism of action for this compound in alkylation reactions is definitively governed by an S(_N)2 pathway . The strong, synergistic electron-withdrawing inductive effects of the ortho-chloro and meta-trifluoromethyl substituents are the critical determinants of this reactivity. These groups significantly enhance the electrophilicity of the benzylic carbon while simultaneously destabilizing the potential carbocation intermediate required for an S(_N)1 mechanism. This clear mechanistic preference allows for the design of highly efficient and predictable synthetic protocols, making this reagent a reliable and powerful tool for the strategic incorporation of the 2-chloro-3-(trifluoromethyl)phenyl moiety in advanced chemical synthesis.

References

- The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. (n.d.). Benchchem.

- The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.

- This compound | 261763-22-8. (n.d.). Benchchem.

- Wagner, P. J., & Wang, L. (2006). Electronic effects of ring substituents on triplet benzylic biradicals. Organic Letters, 8(4), 645–647.

- 3-(Trifluoromethyl)benzyl bromide. (n.d.). Chem-Impex.

- An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.

- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). [Source name not available].